molecular formula C4H8N2O2 B577390 n-Nitrosomorpholine-d8 CAS No. 1219805-76-1

n-Nitrosomorpholine-d8

Cat. No.: B577390
CAS No.: 1219805-76-1
M. Wt: 124.169
InChI Key: ZKXDGKXYMTYWTB-SVYQBANQSA-N
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Description

n-Nitrosomorpholine-d8: is a stable isotope-labeled compound, specifically a deuterated form of n-Nitrosomorpholine. It is used primarily as a reference standard in various analytical and research applications. The compound has the molecular formula C4H8N2O2 and a molecular weight of 124.17 g/mol . It is known for its carcinogenic and mutagenic properties, making it a subject of interest in toxicological studies .

Mechanism of Action

Target of Action

n-Nitrosomorpholine-d8 is a deuterium-labeled variant of n-Nitrosomorpholine .

Mode of Action

It is suggested that n-nitrosomorpholine and its metabolites may induce dna damage by directly forming reactive oxygen species or compounds which crosslink dna . This can lead to mutations and potentially cancer.

Biochemical Pathways

It is known that nitrosamines, including n-nitrosomorpholine, can be formed endogenously from nitrate and nitrite and secondary amines . This suggests that n-Nitrosomorpholine may interact with biochemical pathways involving these compounds.

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially impacting its bioavailability.

Result of Action

The primary result of n-Nitrosomorpholine’s action is its carcinogenic and mutagenic effects . It is a strong animal carcinogen , indicating that it can cause cancer in various tissues. The exact molecular and cellular effects would depend on the specific tissues and cells affected.

Action Environment

The action of n-Nitrosomorpholine can be influenced by various environmental factors. For example, it can be generated from N-nitrosating species formed by salivary nitrite and stomach acid, potentially leading to more damage in individuals with acid reflux . Furthermore, it is sensitive to light , which could influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Nitrosomorpholine-d8 is typically synthesized by the nitrosation of morpholine-d8. The process involves the reaction of morpholine-d8 with nitrosating agents such as sodium nitrite in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped to handle hazardous chemicals and ensure environmental safety .

Chemical Reactions Analysis

Types of Reactions: n-Nitrosomorpholine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

N-Nitrosomorpholine-d8 (NMOR-d8) is a deuterated form of n-Nitrosomorpholine (NMOR), a compound recognized for its potential genotoxic and carcinogenic properties. This article delves into the biological activity of NMOR-d8, focusing on its genotoxicity, stability, and mechanisms of action based on diverse research findings.

1. Genotoxicity of this compound

Genotoxicity refers to the ability of a substance to damage genetic material, leading to mutations and potentially cancer. Research indicates that NMOR exhibits significant genotoxic effects, particularly when subjected to UVA irradiation.

  • Study Findings : A recent study demonstrated that NMOR, when irradiated with UVA light, became directly mutagenic in the Ames test without requiring metabolic activation. Approximately 79% of its activity remained stable after 10 days at various temperatures (37 °C, 4 °C, -20 °C) . Micronuclei formation was observed in HaCaT cells treated with irradiated NMOR, indicating chromosomal damage.
  • In Vivo Effects : In vivo experiments revealed that mice injected with irradiated NMOR exhibited micronuclei formation in peripheral blood reticulocytes, suggesting systemic genotoxic effects .

2. Stability and Environmental Impact

The stability of NMOR-d8 is crucial for understanding its environmental persistence and potential health risks.

  • Stability : The stability of NMOR under different conditions was assessed. The compound retained significant biological activity even after prolonged storage, which raises concerns about its long-term environmental impact and exposure risks .
  • Environmental Interaction : NMOR can attach to environmental materials and undergo irradiation by UVA light, leading to the formation of reactive species that may further contribute to its genotoxicity .

Understanding the mechanisms through which NMOR exerts its biological effects is essential for evaluating its risk profile.

  • Nitrosation Reactions : NMOR is formed through the nitrosation of morpholine by nitrite. This process can occur in various biological environments, including the human stomach . The presence of ascorbic acid has been shown to significantly inhibit the formation of NMOR under certain conditions, indicating potential pathways for mitigating its effects .
  • Carcinogenic Potential : Historical studies have classified nitrosamines like NMOR as probable human carcinogens based on their ability to induce tumors in animal models . The mechanisms include DNA adduct formation and oxidative stress induction.

4. Case Studies and Research Findings

Several studies have investigated the biological activity and environmental behavior of NMOR:

  • Case Study 1 : A study on the fate of NMOR in anaerobic aquifers highlighted its high mobility and potential for groundwater contamination . The retardation coefficients ranged from 1.2 to 1.6, indicating that NMOR can migrate through aquifer systems.
  • Case Study 2 : Research examining N-nitrosamines in drinking water sources found that NMOR concentrations varied significantly based on disinfection conditions, emphasizing the need for monitoring in water treatment processes .

Table 1: Stability of N-Nitrosomorpholine under Various Conditions

ConditionActivity Retention (%)Duration
37 °C79%10 days
4 °C79%10 days
-20 °C79%10 days

Table 2: Genotoxicity Assessment Results

Test TypeResult
Ames TestDirectly mutagenic
MicronucleiObserved in HaCaT cells
In VivoMicronuclei in mouse reticulocytes

6. Conclusion

This compound presents significant biological activity characterized by genotoxic effects and environmental stability. Its ability to induce genetic damage without metabolic activation raises concerns regarding its carcinogenic potential. Ongoing research is essential to fully elucidate its mechanisms of action and mitigate associated health risks.

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXDGKXYMTYWTB-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1N=O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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